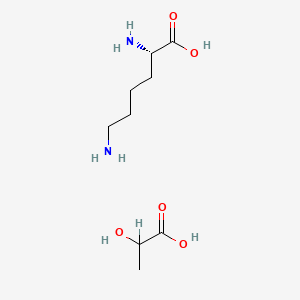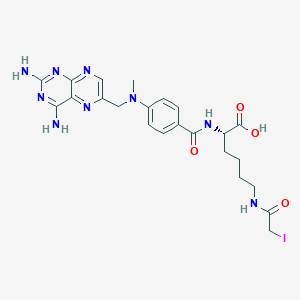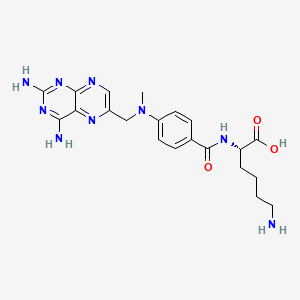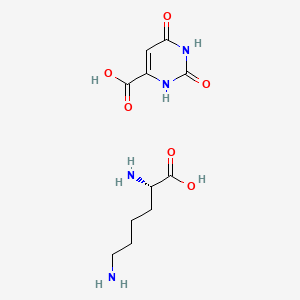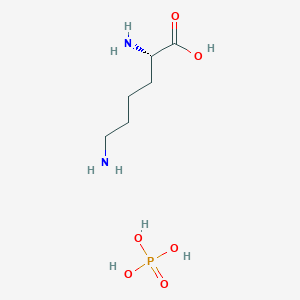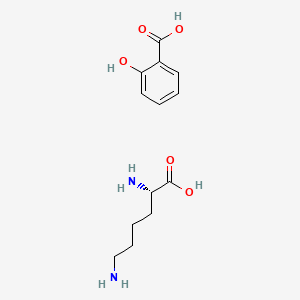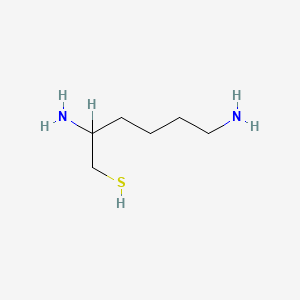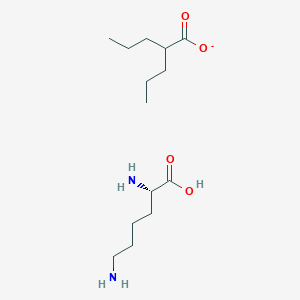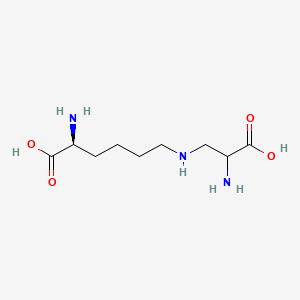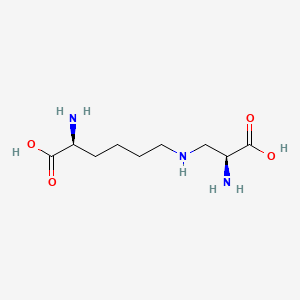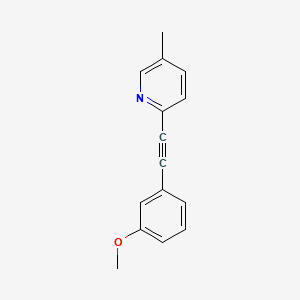
M-5Mpep
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Methoxyphenyl)ethynyl)-5-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyphenylacetylene and 5-methylpyridine.
Reaction Conditions: The key step involves a Sonogashira coupling reaction, where 3-methoxyphenylacetylene is coupled with 5-methylpyridine in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Purification: The crude product is then purified using column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for 2-(2-(3-Methoxyphenyl)ethynyl)-5-methylpyridine are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-Methoxyphenyl)ethynyl)-5-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the ethynyl and pyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2-(3-Methoxyphenyl)ethynyl)-5-methylpyridine has several scientific research applications:
Chemistry: It is used as a tool compound to study the metabotropic glutamate 5 receptor and its role in various chemical pathways.
Biology: The compound is employed in biological studies to investigate its effects on cellular signaling and neurotransmission.
Mechanism of Action
2-(2-(3-Methoxyphenyl)ethynyl)-5-methylpyridine exerts its effects by acting as a partial negative allosteric modulator of the metabotropic glutamate 5 receptor. This modulation leads to a decrease in the receptor’s activity, which in turn affects various downstream signaling pathways. The compound has been shown to enhance the action of ®-ketamine, indicating a convergent mechanism of action involving brain-derived neurotrophic factor-dependent pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-(phenylethynyl)pyridine (MPEP): A full negative allosteric modulator of the metabotropic glutamate 5 receptor.
3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP): Another full negative allosteric modulator with similar properties.
Uniqueness
2-(2-(3-Methoxyphenyl)ethynyl)-5-methylpyridine is unique in that it is a partial negative allosteric modulator, which means it retains therapeutic effects while having a broader therapeutic window compared to full antagonists and modulators. This makes it a promising candidate for further research and potential clinical applications .
Properties
Molecular Formula |
C15H13NO |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-[2-(3-methoxyphenyl)ethynyl]-5-methylpyridine |
InChI |
InChI=1S/C15H13NO/c1-12-6-8-14(16-11-12)9-7-13-4-3-5-15(10-13)17-2/h3-6,8,10-11H,1-2H3 |
InChI Key |
CCQPQKFLWKYOMJ-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)C#CC2=CC(=CC=C2)OC |
Canonical SMILES |
CC1=CN=C(C=C1)C#CC2=CC(=CC=C2)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine M-5MPEP compound |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

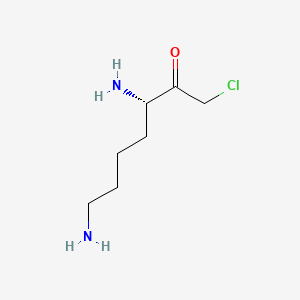
![L-lysine mono[2-(p-chlorophenoxy)-2-methylpropionate]](/img/structure/B1675773.png)
